

Spectroscopic Profile of Broussin: A Technical Guide

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Compound of Interest		
Compound Name:	Broussin	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Broussin**, a naturally occurring flavan found in plants of the Broussonetia genus. The information presented herein is crucial for the identification, characterization, and further investigation of this compound in various research and development settings.

Chemical Structure and Properties

Broussin is chemically defined as (2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol. Its molecular and structural details are fundamental for the interpretation of its spectroscopic data.

Molecular Formula: C16H16O3

Molecular Weight: 256.30 g/mol

CAS Number: 76045-50-6[1]

Spectroscopic Data

The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Broussin**, compiled from phytochemical studies of Broussonetia papyrifera.[2][3]

1H NMR (Proton NMR) Data



Table 1: 1H NMR Spectroscopic Data for Broussin

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	5.03	dd	10.5, 3.0
Η-3α	2.10	m	
Н-3β	2.25	m	_
Η-4α	2.85	m	-
Η-4β	3.01	m	-
H-5	6.95	d	8.2
H-6	6.38	dd	8.2, 2.5
H-8	6.33	d	2.5
H-2', H-6'	7.35	d	8.6
H-3', H-5'	6.90	d	8.6
4'-OCH₃	3.79	S	
7-OH	8.95	s	_

Note: Data acquired in acetone-d₆.

13C NMR (Carbon-13 NMR) Data

Table 2: 13C NMR Spectroscopic Data for Broussin



Carbon	Chemical Shift (δ, ppm)
C-2	79.5
C-3	31.8
C-4	22.1
C-4a	115.8
C-5	127.8
C-6	108.3
C-7	155.8
C-8	103.2
C-8a	154.9
C-1'	131.5
C-2', C-6'	128.0
C-3', C-5'	114.2
C-4'	159.3
4'-OCH₃	55.3

Note: Data acquired in acetone-d₆.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for **Broussin**

lon	m/z
[M]+	256

Note: This represents the molecular ion peak.

Experimental Protocols



The spectroscopic data presented above were obtained through standard analytical techniques. While specific instrumental parameters may vary between laboratories, the general methodologies are outlined below.

NMR Spectroscopy

- Sample Preparation: A purified sample of **Broussin** is dissolved in a deuterated solvent, typically acetone-d₆ or chloroform-d (CDCl₃). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition:
 - 1H NMR: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences are used to obtain the proton spectrum.
 - 13C NMR: Spectra are acquired on the same instrument, often using broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Mass Spectrometry

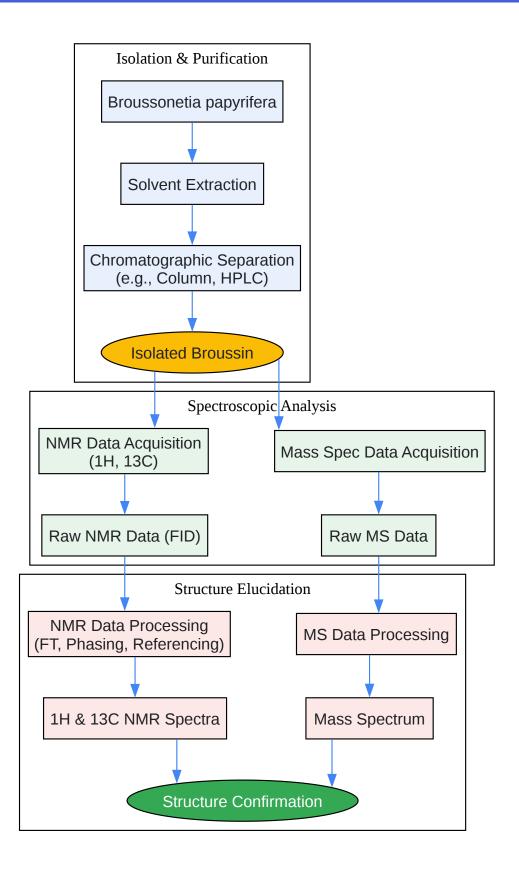
- Sample Introduction: The purified **Broussin** sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Electron Ionization (EI) is a common method for generating the molecular ion and characteristic fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured, resulting in a mass spectrum that shows the relative intensity of different m/z values.



Data Analysis Workflow

The process of obtaining and interpreting spectroscopic data for a natural product like **Broussin** follows a logical workflow. This can be visualized as a directed graph, where each node represents a step in the process.





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